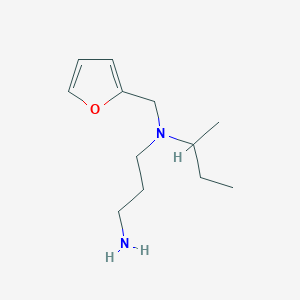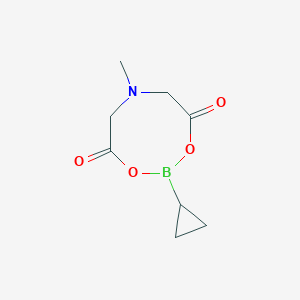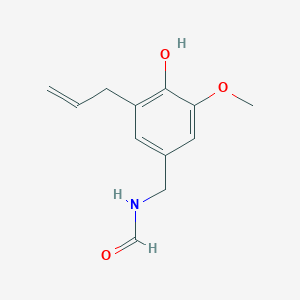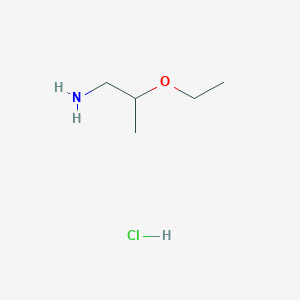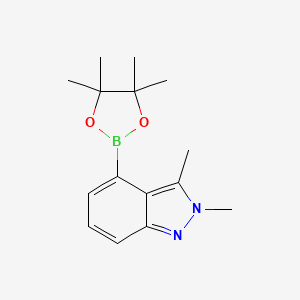
2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Übersicht
Beschreibung
“2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester” is a chemical compound with the CAS Number: 1310383-43-7 . It has a molecular weight of 272.15 . The IUPAC name for this compound is 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21BN2O2/c1-10-13-11 (8-7-9-12 (13)17-18 (10)6)16-19-14 (2,3)15 (4,5)20-16/h7-9H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester has been studied for its potential applications in various scientific research areas. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer effects, making it a promising compound for the development of new drugs. This compound has also been used in the synthesis of other compounds, such as 2-amino-3-methyl-2H-indazole-4-boronic acid pinacol ester, which has been studied for its potential applications in the treatment of Alzheimer’s disease. Additionally, this compound has been used in the synthesis of several other compounds, such as 2-methyl-2H-indazole-4-boronic acid pinacol ester, which has been studied for its potential applications in the treatment of Parkinson’s disease.
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . The protodeboronation of boronic esters is a radical process .
Biochemical Pathways
Boronic esters are known to be involved in various transformations, including oxidations, aminations, halogenations, and c-c bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is typically stored in a refrigerator .
Result of Action
The protodeboronation of boronic esters can lead to the formation of new c-c, c-o, c-n, c-x, or c-h bonds at stereogenic centers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, this compound is a water-soluble compound, which makes it easy to handle and use in various experiments.
However, this compound also has several limitations for use in laboratory experiments. It is a highly reactive compound and may react with other compounds in the reaction mixture. Additionally, it is a highly toxic compound and should be handled with care. Furthermore, this compound is a relatively unstable compound and may degrade over time, making it difficult to store for long periods of time.
Zukünftige Richtungen
There are several possible future directions for the use of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester in scientific research. First, this compound could be used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, this compound could be used in the synthesis of other compounds, such as 2-amino-3-methyl-2H-indazole-4-boronic acid pinacol ester, which has been studied for its potential applications in the treatment of Alzheimer’s disease. Furthermore, this compound could be used in the development of new compounds with improved pharmacokinetic properties, such as increased solubility and bio
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemische Analyse
Biochemical Properties
2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the modification of biomolecules . Additionally, it has been observed to interact with specific enzymes involved in metabolic pathways, although detailed studies on these interactions are still ongoing .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . This compound’s ability to form reversible covalent bonds with nucleophiles allows it to modify proteins and other biomolecules, leading to changes in their activity and function . Additionally, it has been observed to influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture or extreme pH levels . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions . In vitro and in vivo studies have indicated that its stability and activity can vary, necessitating careful control of experimental parameters .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been noted, with certain dosages leading to significant changes in cellular and physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and the levels of various metabolites . This compound’s boronic acid group allows it to participate in reactions that modify biomolecules, affecting their function and stability . Studies have shown that it can alter the activity of key metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and ability to form covalent bonds with biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with particular biomolecules and enzymes, modulating their activity and influencing cellular processes . Studies have shown that its subcellular distribution can affect its overall efficacy and stability .
Eigenschaften
IUPAC Name |
2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-13-11(8-7-9-12(13)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGLJTHZIAKOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C(=C23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145965 | |
| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-43-7 | |
| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



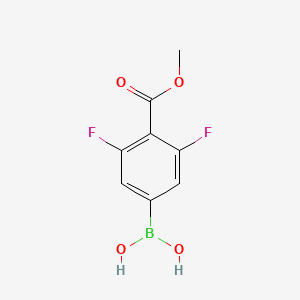
![5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386987.png)
![2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide](/img/structure/B1386989.png)


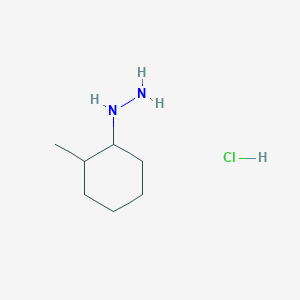
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)
![(3-Morpholin-4-ylpropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386999.png)
